3,6-Dibromo-2,4-difluorotoluene

Description

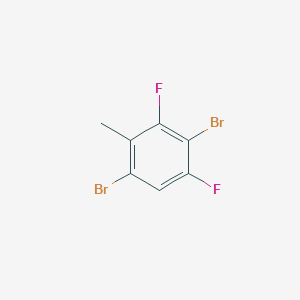

3,6-Dibromo-2,4-difluorotoluene is an organic compound with the molecular formula C7H4Br2F2. It is a derivative of toluene, where two bromine atoms and two fluorine atoms are substituted at the 3,6 and 2,4 positions, respectively.

Properties

IUPAC Name |

1,4-dibromo-3,5-difluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c1-3-4(8)2-5(10)6(9)7(3)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZOTSWMVRBUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1F)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-2,4-difluorotoluene can be achieved through several methods. One common approach involves the bromination and fluorination of toluene derivatives. For instance, the dibromination of alkenes and alkynes can be efficiently carried out using reagents such as DMSO and oxalyl bromide, which offer mild conditions and high yields . Additionally, the fluorination can be performed using reagents like Selectfluor, which provides a metal-free and molecular halogen reagent-free methodology .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are typically optimized for high yield and purity, using cost-effective and environmentally friendly reagents. The use of solid reagents like tetrapropylammonium nonabromide for bromination and Selectfluor for fluorination can be advantageous due to their stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-2,4-difluorotoluene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions to substitute the bromine or fluorine atoms.

Suzuki–Miyaura Coupling: This reaction typically involves palladium catalysts and organoboron reagents under mild and functional group tolerant conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted toluene derivatives, while Suzuki–Miyaura coupling can produce biaryl compounds .

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

3,6-Dibromo-2,4-difluorotoluene serves as a versatile intermediate in the synthesis of complex organic molecules. It is particularly valuable in pharmaceutical and agrochemical development due to its ability to undergo various chemical reactions.

Common Reactions:

The compound can participate in nucleophilic substitution, oxidation, and reduction reactions. The following table summarizes some key reaction types:

| Reaction Type | Example Reaction | Major Product |

|---|---|---|

| Nucleophilic Substitution | This compound + NaOCH3 | 3-Methoxy-6-bromo-2-fluorotoluene |

| Oxidation | This compound + KMnO4 | 3,6-Dibromo-2,4-difluorobenzoic acid |

| Reduction | This compound + H2 | 2,4-Difluorotoluene |

Medicinal Chemistry

Biological Activity Exploration:

Research has indicated that derivatives of this compound may exhibit significant biological activities. For instance:

- Antimicrobial Properties: Derivatives have been explored for their potential to inhibit bacterial growth. Case studies indicate that certain derivatives demonstrate effective antimicrobial activity against strains such as Staphylococcus aureus.

- Anticancer Potential: Research has focused on synthesizing compounds derived from this molecule for potential use in cancer therapies. Some derivatives have shown promising results in inhibiting tumor growth in vitro.

Case Study:

A noteworthy application of this compound is its role in synthesizing Rufinamide (Inovelon), a medication used for treating epilepsy. The compound acts as an essential intermediate in the production of this drug.

Material Science

Synthesis of Advanced Materials:

The unique electronic properties imparted by the bromine and fluorine substituents make this compound valuable in material science:

- Fluorinated Polymers: The compound is utilized in developing fluorinated polymers that exhibit enhanced stability and performance characteristics suitable for electronic applications.

- Advanced Electronic Devices: Research into the electronic properties of this compound has led to its use in creating materials for advanced electronic devices where specific electronic characteristics are required.

Chemical Biology

Building Block for Probes:

In chemical biology, this compound is employed as a building block for synthesizing probes and ligands that facilitate the study of biological systems and molecular interactions. Its ability to participate in diverse chemical reactions makes it suitable for creating targeted compounds that can interact with specific biological targets.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-2,4-difluorotoluene in chemical reactions involves the activation of the bromine and fluorine atoms, which can participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in Suzuki–Miyaura coupling, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

- 1,4-Dibromo-3,5-difluoro-2-methylbenzene

- 3,6-Dibromo-2,4-dichlorotoluene

- 2,4-Difluorobenzyl bromide

Uniqueness

3,6-Dibromo-2,4-difluorotoluene is unique due to the specific arrangement of bromine and fluorine atoms on the toluene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic applications and research studies .

Biological Activity

3,6-Dibromo-2,4-difluorotoluene is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and molecular biology. Its biological activity is primarily studied in the context of its analogs in nucleic acids and its potential applications as a synthetic intermediate in pharmaceutical development.

Interaction with DNA Polymerases

Research has demonstrated that this compound acts as a nucleobase analog, influencing the activity of DNA polymerases. It has been compared with other nucleoside analogs to evaluate its incorporation efficiency during DNA synthesis. Studies indicate that the steric hindrance introduced by the bromine and fluorine substituents affects the enzyme's ability to incorporate these analogs into DNA strands.

Table 1: Kinetic Efficiency of Nucleobase Analogs

| Nucleobase Analog | Incorporation Efficiency (k_cat/K_m) | Size Difference (Å) |

|---|---|---|

| dTTP | 1.0 | - |

| 2,4-Difluoro-5-toluene-1-β-d-deoxyriboside (dF) | 0.23 ± 0.02 | 0.2 |

| This compound (dB) | 0.06 ± 0.01 | 0.35 |

The data indicates that while dTTP shows the highest efficiency for incorporation, the dibromo-difluorotoluene analog exhibits significantly lower efficiency due to increased steric hindrance from the larger bromine atoms compared to fluorine .

Antiviral Properties

In addition to its role as a nucleobase analog, derivatives of this compound have been explored for their antiviral properties. For instance, compounds synthesized from this structure have shown potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of HIV infections.

Case Study: NNRTI Development

A study highlighted the synthesis of a derivative of this compound that demonstrated significant antiviral activity against HIV. The compound was tested for its ability to inhibit reverse transcriptase activity in vitro, showing an effective inhibition concentration (IC50) comparable to existing NNRTIs .

The biological activity of this compound is believed to stem from its ability to mimic natural nucleobases during DNA replication processes. The presence of bromine and fluorine alters hydrogen bonding patterns and steric configurations, leading to misincorporation during DNA synthesis.

Structural Analysis

Computational studies using Density Functional Theory (DFT) have provided insights into the conformational dynamics and steric effects of this compound. These studies reveal that the bulky halogen substituents significantly influence the molecular conformation and interaction with polymerases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.